molecular formula C6H14ClNO2S B13107700 (R)-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride

(R)-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride

Cat. No.: B13107700
M. Wt: 199.70 g/mol
InChI Key: MYGVPKMVGSXPCQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is an organosulfur compound that belongs to the class of sulfonium ylides. These compounds are known for their unique chemical properties and versatility in various chemical transformations. The compound is characterized by the presence of a sulfonium group, which is a positively charged sulfur atom bonded to three organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride typically involves the alkylation of dimethyl sulfoxide (DMSO) with an appropriate alkyl halide, followed by the introduction of the amino and carboxyl groups. One common method involves the reaction of DMSO with ®-3-chloropropylamine hydrochloride under basic conditions to form the sulfonium ylide intermediate. This intermediate is then reacted with a carboxylating agent to introduce the carboxyl group, resulting in the formation of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride .

Industrial Production Methods

Industrial production of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride involves its interaction with various molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is unique due to the presence of both amino and carboxyl groups, which confer additional reactivity and functionality. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1

InChI Key

MYGVPKMVGSXPCQ-NUBCRITNSA-N

Isomeric SMILES

C[S+](C)CC[C@H](C(=O)O)N.[Cl-]

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.